molecular formula C8H10O3 B6609956 methyl 6-oxospiro[2.3]hexane-4-carboxylate CAS No. 2866322-72-5

methyl 6-oxospiro[2.3]hexane-4-carboxylate

Cat. No.: B6609956
CAS No.: 2866322-72-5
M. Wt: 154.16 g/mol
InChI Key: NJGWXYWBSMAYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-oxospiro[2.3]hexane-4-carboxylate (CAS: EN300-13271897) is a bicyclic spiro compound featuring a unique fusion of a cyclopropane and cyclohexane ring system. Its molecular formula is C₈H₁₀O₃, with a molecular weight of 154.17 g/mol . The spiro[2.3]hexane core introduces significant ring strain, which influences its reactivity and conformational flexibility. This compound is primarily utilized as a building block in organic synthesis, particularly in drug discovery and materials science, due to its compact, three-dimensional structure .

Properties

IUPAC Name

methyl 6-oxospiro[2.3]hexane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-11-7(10)5-4-6(9)8(5)2-3-8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGWXYWBSMAYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)C12CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-oxospiro[2.3]hexane-4-carboxylate typically involves the reaction of cyclopropane derivatives with suitable reagents. One common method is the Corey–Chaykovsky reaction, where a cyclopropane ring is formed via the reaction of a ketone with dimethyloxosulfonium methylide . Another approach involves the photochemical [1+2] cycloaddition of olefins with carbenes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxospiro[2.3]hexane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 6-oxospiro[2.3]hexane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-oxospiro[2.3]hexane-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The spiro configuration can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Spiro Ring Variations

Methyl 6-oxospiro[3.3]heptane-2-carboxylate (CAS: 1138480-98-4)
  • Molecular Formula : C₉H₁₂O₃
  • Molecular Weight : 168.19 g/mol
  • Key Differences :
    • The spiro[3.3]heptane system replaces the spiro[2.3]hexane core, reducing ring strain and altering puckering dynamics (as per Cremer-Pople analysis ).
    • Higher molecular weight due to an additional methylene group in the spiro system.
    • Safety Profile : Hazardous (H302: toxic if swallowed; H315/H319: skin/eye irritation) .
    • Applications : Used in high-purity (98%) synthetic workflows, often stored at 2–8°C for stability .
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate (CAS: 2408968-91-0)
  • Molecular Formula : C₉H₁₂O₄
  • Molecular Weight : 184.19 g/mol
  • Key Differences: Incorporates a 4-oxa (oxygen-containing) ring and a larger spiro[2.4]heptane system.

Functional Group Modifications

Benzyl 6-oxospiro[3.3]heptane-2-carboxylate
  • Key Features :
    • Benzyl ester substitution increases steric bulk and aromaticity, which may stabilize intermediates in coupling reactions.
    • Low solubility in aqueous media but high stability under standard storage conditions .
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate (CAS: 1118786-86-9)
  • Key Features :
    • Introduction of a carbamate group (Boc-protected amine) expands utility in peptide synthesis.
    • Purity: 98%, typically stocked for high-throughput applications .

Research Findings and Challenges

  • Crystallography : Structural validation of spiro compounds relies on tools like SHELX and WinGX , though the original compound’s crystal data remains unpublished.
  • Synthetic Limitations :
    • The methyl ester in methyl 6-oxospiro[2.3]hexane-4-carboxylate may hydrolyze faster than bulkier esters under basic conditions.
    • Safety data gaps for the original compound necessitate caution in handling compared to well-documented analogues like the [3.3]heptane derivative .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.